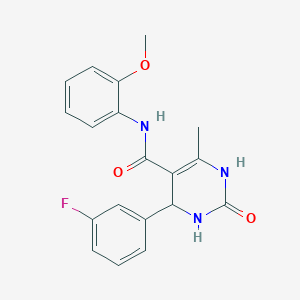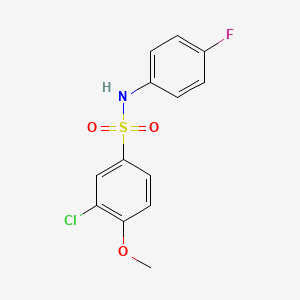
4-(3-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives involves strategic functionalization and cyclization reactions, enabling the incorporation of various substituents to achieve desired chemical properties. For example, the synthesis of related pyrimidines can involve reactions such as cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and subsequent saponification or formylation reactions to introduce specific functional groups (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including our compound of interest, is characterized by planar pyrimidine rings with significant displacements for ring-substituent atoms. The bond distances within these molecules indicate a polarization of the electronic structures, which is critical for understanding their reactivity and interaction with biological targets (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including N-H...N and N-H...O hydrogen bonds that link molecules into sheets, contributing to their stability and interactions. These reactions are pivotal in the formation of complexes with biological molecules, influencing their biological activity (Trilleras et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry, where solubility and stability are critical.
Chemical Properties Analysis
The chemical properties of "4-(3-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" and similar compounds are defined by their functional groups, which determine reactivity and potential biological activity. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and binding affinity towards biological targets, making them potential candidates for drug development (Elumalai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-8-3-4-9-15(14)26-2)17(23-19(25)21-11)12-6-5-7-13(20)10-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHURNNRMBNEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-2-methoxyphenyl-6-(3-fluorophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5212338.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5212358.png)

![1-(4-chlorophenyl)-5-{[(3,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212376.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(5-hydroxy-1,5-dimethylhexyl)-4-methoxybenzamide](/img/structure/B5212379.png)
![10-acetyl-3,3-dimethyl-11-(5-nitro-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5212389.png)
